Sulfasalazine-d3,15N

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

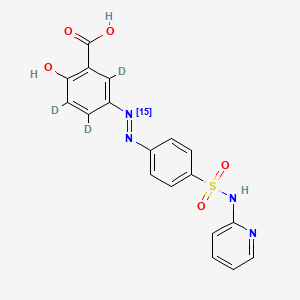

Sulfasalazine-d3,15N is a deuterated and nitrogen-15 labeled derivative of sulfasalazine. Sulfasalazine itself is a well-known anti-inflammatory drug used primarily in the treatment of rheumatoid arthritis and ulcerative colitis. The deuterated and nitrogen-15 labeled version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of sulfasalazine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfasalazine-d3,15N involves the incorporation of deuterium and nitrogen-15 isotopes into the sulfasalazine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and nitrogen-15 labeled precursors. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes without affecting the overall structure of the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopic labeling and ensure the purity of the final product. The production is carried out under strict quality control measures to meet the standards required for scientific research .

Chemical Reactions Analysis

Types of Reactions

Sulfasalazine-d3,15N undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfone derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Sulfasalazine-d3,15N is widely used in scientific research for various applications, including:

Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolic pathways of sulfasalazine.

Biology: Employed in studies to understand the biological effects and interactions of sulfasalazine at the molecular level.

Medicine: Used in research to develop new therapeutic strategies for inflammatory diseases.

Industry: Utilized in the development of new formulations and delivery systems for sulfasalazine

Mechanism of Action

The mechanism of action of Sulfasalazine-d3,15N is similar to that of sulfasalazine. It involves the inhibition of various inflammatory molecules, including leukotrienes and prostaglandins. Sulfasalazine and its metabolites, mesalazine and sulfapyridine, inhibit the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammation. This inhibition reduces the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Mesalazine: An active metabolite of sulfasalazine, used primarily in the treatment of inflammatory bowel diseases.

Sulfapyridine: Another metabolite of sulfasalazine, known for its antibacterial properties.

Sulfasalazine-d4: A deuterated version of sulfasalazine without the nitrogen-15 labeling

Uniqueness

Sulfasalazine-d3,15N is unique due to its dual isotopic labeling with deuterium and nitrogen-15. This makes it particularly valuable in research studies that require precise tracking of the compound’s metabolic pathways and interactions. The isotopic labeling also allows for more accurate quantification and analysis in various experimental setups .

Biological Activity

Sulfasalazine-d3,15N is a labeled derivative of sulfasalazine, a compound traditionally used in the treatment of inflammatory bowel disease and rheumatoid arthritis. Its biological activity is primarily attributed to its role as an inhibitor of nuclear factor kappa B (NF-kB), a transcription factor involved in inflammatory responses. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exerts its biological effects through several mechanisms:

- Inhibition of NF-kB Activation :

- Antioxidant Properties :

- Induction of Apoptosis :

- Inhibition of Transporters :

Therapeutic Applications

This compound is primarily used for:

- Inflammatory Bowel Disease (IBD) : Its ability to suppress inflammatory processes makes it effective in treating conditions like ulcerative colitis.

- Rheumatoid Arthritis : The compound’s immunosuppressive properties help manage symptoms in patients with rheumatoid arthritis.

- Cancer Therapy : Due to its apoptotic effects on cancer cells, research is ongoing into its potential use as an adjunct therapy in various cancers.

In Vitro Studies

Numerous studies have evaluated the biological activity of this compound:

Case Studies

-

Ulcerative Colitis Management :

- A clinical case study highlighted the effectiveness of Sulfasalazine in reducing symptoms and maintaining remission in patients with moderate to severe ulcerative colitis.

-

Rheumatoid Arthritis :

- In a cohort study involving patients with rheumatoid arthritis, Sulfasalazine treatment resulted in significant reductions in disease activity scores compared to baseline measurements.

Properties

Molecular Formula |

C18H14N4O5S |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

2,4,5-trideuterio-6-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C18H14N4O5S/c23-16-9-6-13(11-15(16)18(24)25)21-20-12-4-7-14(8-5-12)28(26,27)22-17-3-1-2-10-19-17/h1-11,23H,(H,19,22)(H,24,25)/i6D,9D,11D,21+1 |

InChI Key |

NCEXYHBECQHGNR-QAZVUGBBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[15N]=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)[2H])C(=O)O)O)[2H] |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.